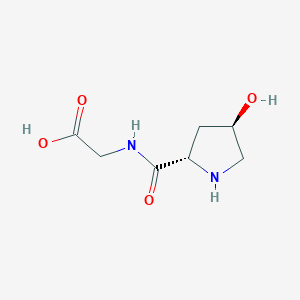

H-Hyp-gly-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“H-Hyp-gly-OH” is a dipeptide containing hydroxyproline and glycine . It promotes the growth of mouse primary fibroblasts on collagen gel . It has potential applications in improving skin by ingesting hydrolyzed collagen . It can be used for metabolic research .

Synthesis Analysis

The synthesis of peptides containing hydroxyproline has been explored in various studies . For instance, peptides that contain 4®Hyp in both the Xaa and the Yaa positions, such as Ac-(Gly-4®Hyp-4®Hyp)10-NH2, have been synthesized and compared to Ac-(Gly-Pro-4®Hyp)10-NH2, and Ac-(Gly-4®Hyp-Pro)10-NH2 .

Molecular Structure Analysis

The molecular weight of “this compound” is 188.18, and its formula is C7H12N2O4 . The structure of peptides containing Hyp-Gly has been analyzed using 3D-QSAR studies .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 188.18, and its formula is C7H12N2O4 .

科学研究应用

羟基自由基的环境影响:羟基自由基(•OH)是强氧化剂,可与各种化学物质(包括有机污染物和抑制剂)反应。它们在免疫代谢中起关键作用,存在于不同的环境隔间中,例如天然水域、大气和星际空间。需要进一步的研究来了解这些环境中羟基自由基的来源、汇和影响 (Gligorovski 等人,2015)。

缺氧对趋化因子受体 CXCR4 的调节:缺氧诱导 CXCL12 受体 CXCR4 在各种细胞类型中高表达,影响趋化性反应。Hyp-Hyp 可诱导因子 1 α-CXCR4 通路可能调节缺氧组织微环境的进出 (Schioppa 等人,2003)。

乙二醛和乙二醇形成的星生物学意义:在致密的分子云条件下,通过 CO 分子的表面氢化形成乙二醛和乙二醇的研究具有星生物学意义。这些研究模拟了星际暗云区域的条件,并对理解太空中的化学演化有影响 (Fedoseev 等人,2015)。

表面芬顿化学在环境应用中的意义:研究分子水平上的过氧化氢分解和羟基自由基转化在环境和生命科学中具有应用。与氧空位相关的表面芬顿系统为环境应用(例如污染控制)提供了见解 (Li 等人,2017)。

被羟基自由基攻击的多糖:研究多糖经羟基自由基处理后形成的产物,有助于了解多糖在体内的非酶切断,例如在植物细胞壁和哺乳动物结缔组织中 (Fry 等人,2001)。

生物相容性 G-四链体/血红素增强抗菌活性:G-四链体/血红素复合物催化 H2O2 分解,产生具有更高抗菌性能的羟基自由基。该系统提供了一种高效且生物相容的抗菌方法,可用于革兰氏阳性和革兰氏阴性细菌的控制 (Xing 等人,2018)。

作用机制

Target of Action

H-Hyp-gly-OH, a dipeptide containing hydroxyproline and glycine, primarily targets fibroblasts . Fibroblasts are a type of cell that synthesizes the extracellular matrix and collagen, playing a critical role in wound healing and maintaining the structural integrity of connective tissues .

Mode of Action

This compound promotes the growth of primary fibroblasts on collagen gel . This dipeptide is derived from collagen peptides (CP) and has been found to activate fibroblasts, leading to the production of matrix proteins that are essential for maintaining vascular wall homeostasis . In particular, elastic fibers (elastin) are strongly involved in the elasticity of arteries .

Biochemical Pathways

It is known that this dipeptide is involved in the regulation of fibroblast activity and the production of matrix proteins . It’s also suggested that this compound may have a role in the regulation of glycative stress .

Pharmacokinetics

It’s known that this dipeptide can be ingested through hydrolyzed collagen

Result of Action

The action of this compound results in the promotion of fibroblast growth and the production of matrix proteins, which are crucial for maintaining the structural integrity of connective tissues . This dipeptide has potential applications in improving skin by ingesting hydrolyzed collagen . Additionally, it has been suggested that this compound may have immunomodulatory effects .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of collagen gel is necessary for this compound to promote the growth of fibroblasts

安全和危害

The safety data sheet for “H-Hyp-gly-OH” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

属性

IUPAC Name |

2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c10-4-1-5(8-2-4)7(13)9-3-6(11)12/h4-5,8,10H,1-3H2,(H,9,13)(H,11,12)/t4-,5+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDSWNXTPKLLOT-UHNVWZDZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)NCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)NCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2879651.png)

![1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2879654.png)

![2-(7-chloro-5-oxo-[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2879662.png)

![(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2879664.png)

![N-(4-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2879665.png)